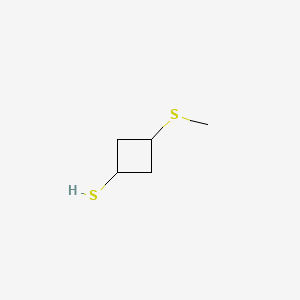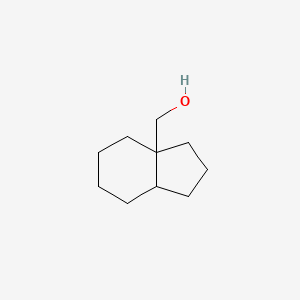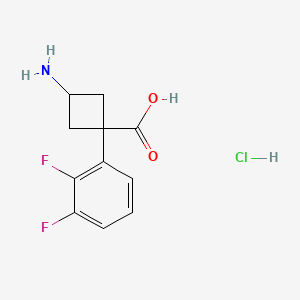![molecular formula C16H21NO3 B13455369 benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate](/img/structure/B13455369.png)
benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-{1-methyl-2-oxabicyclo[222]octan-4-yl}carbamate is a complex organic compound featuring a unique bicyclic structureThe bicyclic core, 2-oxabicyclo[2.2.2]octane, is known for its stability and unique chemical properties, making it a valuable scaffold in drug design and synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile to form the 2-oxabicyclo[2.2.2]octane core . This intermediate can then be further functionalized to introduce the benzyl and carbamate groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities. The scalability of the synthesis is crucial for its application in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate can undergo various chemical reactions, including:
Oxidation: Conversion of oximes to carbonyl compounds using periodate oxidants.
Reduction: Potential reduction of the carbamate group to amines under specific conditions.
Substitution: Nucleophilic substitution reactions to modify the benzyl group or the carbamate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include sodium periodate for oxidation and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of oximes can yield carbonyl compounds, while reduction of the carbamate group can produce amines .
Wissenschaftliche Forschungsanwendungen
Benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate involves its interaction with specific molecular targets. The bicyclic structure provides a rigid framework that can interact with enzymes and receptors, potentially inhibiting their activity. The carbamate group can form covalent bonds with active site residues, leading to irreversible inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.2]octane: A similar scaffold used in drug design but with different physicochemical properties.
Cubane: Another rigid scaffold with unique properties but less stable under certain conditions.
Bicyclo[1.1.1]pentane: Known for its compact structure and use in medicinal chemistry.
Uniqueness
Benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate is unique due to its combination of the 2-oxabicyclo[2.2.2]octane core and the carbamate group, providing a balance of stability and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C16H21NO3 |
|---|---|
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
benzyl N-(1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate |
InChI |
InChI=1S/C16H21NO3/c1-15-7-9-16(10-8-15,12-20-15)17-14(18)19-11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,17,18) |
InChI-Schlüssel |
XZDCNDFAMAPZNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(CC1)(CO2)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methylimidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B13455288.png)
![1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B13455292.png)
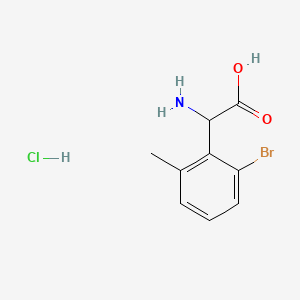

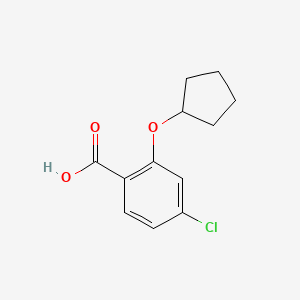
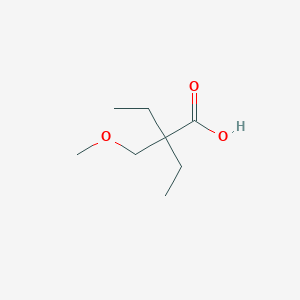
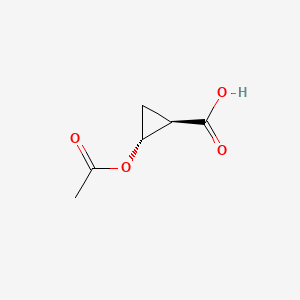
![1-Oxaspiro[3.3]heptan-6-one](/img/structure/B13455328.png)
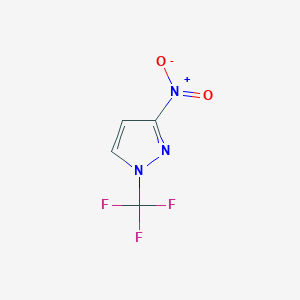
![4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13455345.png)
amine hydrochloride](/img/structure/B13455350.png)
